2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone
Overview
Description
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone, also known as BQC reagent, is a chemical compound with the molecular formula C6H2Br2ClNO . It is used as a reagent for spot visualizations in chromatographic systems and for the detection of cyanide, phenol (CN-, phenols), and phosphatase .
Chemical Reactions Analysis
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone is used in the detection of cyanide, phenol (CN-, phenols), and phosphatase . It has been mentioned in the context of selective bromination of polyenes , but the specific reaction mechanism is not detailed in the search results.Physical And Chemical Properties Analysis
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone is a white to pale yellow crystalline powder . It has a molecular weight of 299.35 g/mol . The compound has a density of 2.1919 (rough estimate), a melting point of 76-84°C, a boiling point of 295.9±50.0 °C (Predicted), a flash point of 132.8°C, and a vapor pressure of 0.00148mmHg at 25°C . It is slightly soluble in alcohol and ether, but insoluble in water .Scientific Research Applications
Detection of Phenolic Compounds
- Methods and Procedures : It is applied in a buffer solution around pH 9.4, where it reacts with phenolic substances to produce an indophenol, which is visible as an indigo color .
Organic Synthesis
- Results and Outcomes : It aids in the synthesis of diverse organic molecules, contributing to the development of new materials and pharmaceuticals .
Biochemical Studies
- Results and Outcomes : Provides insights into enzyme mechanisms and the interaction of biomolecules within the cell .
Physiological Studies
- Results and Outcomes : Contributes to the understanding of how different compounds affect living organisms at the physiological level .
Determination of Organophosphorus Compounds
- Results and Outcomes : Allows for the identification and quantification of these compounds in environmental samples .
Detection of Cyanides
- Results and Outcomes : This application is crucial for the safety assessment of environments and materials that may contain cyanide .
Laboratory Chemicals
- Results and Outcomes : As a laboratory chemical, it facilitates a wide range of experimental procedures, contributing to the advancement of scientific knowledge .
Synthesis of Substances
- Results and Outcomes : The synthesis processes involving this compound can lead to the creation of new materials with potential industrial and pharmaceutical applications .
Safety and Handling Research
- Results and Outcomes : The findings from these studies ensure the safe handling of the compound, preventing accidents and health hazards .
Detection of Aflatoxins
- Results and Outcomes : This application is vital for ensuring the safety of food products and protecting public health .
Educational Use
- Results and Outcomes : Its use in education enhances the learning experience by providing practical examples of theoretical concepts .
Development of Analytical Methods
Safety And Hazards
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone is harmful by inhalation and in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . It is also sensitive to heat and light . In case of fire, water, carbon dioxide, and dry powder can be used to extinguish .
properties
IUPAC Name |
2,6-dibromo-4-chloroiminocyclohexa-2,5-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-1-3(10-9)2-5(8)6(4)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWKEVKEKOTYEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CC1=NCl)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060215 | |
Record name | 2,6-Dibromoquinone-4-chloroimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-(chloroimino)cyclohexa-2,5-dienone | |
CAS RN |
537-45-1 | |
Record name | 2,6-Dibromoquinone-4-chloroimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=537-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dibromoquinone-4-chlorimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BQC reagent | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Cyclohexadien-1-one, 2,6-dibromo-4-(chloroimino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dibromoquinone-4-chloroimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dibromo-4-(chloroimino)cyclohexa-2,5-dienone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.881 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIBROMOQUINONE-4-CHLORIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H750J4PI0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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